physicochemical properties of Ethyl 4-cyano-2-oxobutyrate
physicochemical properties of Ethyl 4-cyano-2-oxobutyrate
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 4-cyano-2-oxobutanoate
Introduction
Ethyl 4-cyano-2-oxobutanoate (CAS No. 152831-97-5) is a highly functionalized β-keto ester that serves as a pivotal intermediate in synthetic organic and medicinal chemistry.[1] Its molecular architecture, which incorporates a ketone, an ester, a cyano group, and an active methylene group, renders it a versatile precursor for the synthesis of complex molecular scaffolds.[1] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the development of pharmaceutical agents. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Core Molecular Attributes
The fundamental properties of Ethyl 4-cyano-2-oxobutanoate are summarized below. These attributes are foundational to understanding its chemical behavior and potential applications.
| Property | Value | Source |
| IUPAC Name | ethyl 4-cyano-2-oxobutanoate | PubChem[1] |
| CAS Number | 152831-97-5 | Benchchem[1] |
| Molecular Formula | C7H9NO3 | Benchchem[1] |
| Molecular Weight | 155.15 g/mol | Benchchem[1] |
| InChI Key | NNGWXXJZRSLTDP-UHFFFAOYSA-N | Benchchem[1] |
| Canonical SMILES | CCOC(=O)C(=O)CC#N | |
| Synonyms | Ethyl 4-cyano-2-oxobutyrate, Ethyl 4-cyanoacetoacetate | Sigma-Aldrich, PubChem[2] |
Molecular Structure:
Caption: 2D structure of Ethyl 4-cyano-2-oxobutanoate.
Synthesis and Manufacturing
The synthesis of Ethyl 4-cyano-2-oxobutanoate is primarily achieved through well-established nucleophilic substitution reactions. A common and effective method involves the reaction of a halogenated β-keto ester with an alkali metal cyanide.[1][3]
Synthetic Pathway Overview:
Caption: Nucleophilic substitution route to Ethyl 4-cyano-2-oxobutanoate.
Detailed Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is adapted from analogous procedures for producing cyanobutanoates.[3]
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Reaction Setup: Dissolve Ethyl 4-bromo-3-oxobutanoate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.
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Reagent Addition: Separately, dissolve sodium cyanide (1.1 equivalents) in methanol. Add this solution dropwise to the cooled solution of the starting material over 30 minutes, maintaining the temperature at 0°C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up and Extraction: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Final Purification: Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 4-cyano-2-oxobutanoate.
Causality Behind Experimental Choices:
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Methanol as Solvent: Provides good solubility for both the organic substrate and the inorganic cyanide salt, facilitating the reaction.
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Low-Temperature Addition: The reaction is exothermic; slow addition at 0°C helps to control the reaction rate and prevent potential side reactions.
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Aqueous Work-up: Removes the inorganic salts (e.g., NaBr) and any remaining methanol.
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Brine Wash: Removes residual water from the organic layer before drying.
Chemical Reactivity and Mechanistic Insights
The synthetic versatility of Ethyl 4-cyano-2-oxobutanoate stems from the distinct reactivity of its multiple functional groups.
Caption: Key reactive sites of Ethyl 4-cyano-2-oxobutanoate.
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Ketone Carbonyl: This group is susceptible to nucleophilic attack. A key transformation is its stereoselective reduction, often achieved using biocatalysts, to produce chiral ethyl 4-cyano-3-hydroxybutanoate.[1] These chiral intermediates are highly valuable in pharmaceutical synthesis.[1][4]
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Active Methylene Group: The protons on the carbon situated between the ketone and the ester groups are highly acidic due to the electron-withdrawing effects of both flanking carbonyls.[1] This "active methylene" center can be easily deprotonated by a base to form a stabilized enolate, which is a potent nucleophile for carbon-carbon bond formation.
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Ester Group: The ethyl ester can undergo nucleophilic acyl substitution reactions such as hydrolysis (under acidic or basic conditions) to yield the corresponding carboxylic acid, or transesterification to form different esters.[1]
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Cyano Group: The nitrile functionality is a versatile handle for constructing heterocyclic systems, particularly nitrogen-containing rings, through cyclocondensation reactions.[1]
Application in Pharmaceutical Research and Development
The unique combination of functional groups makes Ethyl 4-cyano-2-oxobutanoate a valuable building block for creating molecular diversity in drug discovery programs.[1][5] Its primary utility lies in the synthesis of heterocyclic compounds, which form the core structure of many bioactive molecules.[1]
Conceptual Workflow in Drug Discovery:
Caption: Role of Ethyl 4-cyano-2-oxobutanoate in drug discovery.
The compound is a precursor for synthesizing N- and O-containing heterocycles, which are privileged structures in medicinal chemistry.[1] Furthermore, patent literature highlights its use in multi-step enzymatic processes to prepare chiral intermediates, demonstrating its industrial relevance in producing enantiomerically pure compounds for pharmaceuticals.[1][4][6]
Experimental Protocols for Characterization
To ensure the identity and purity of a newly synthesized batch of Ethyl 4-cyano-2-oxobutanoate, a suite of analytical techniques should be employed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl3) in a standard NMR tube.
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¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include a triplet and a quartet for the ethyl group, and singlets or multiplets for the two methylene groups. The chemical shifts will be influenced by the adjacent functional groups.
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¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Expect distinct signals for the carbonyl carbons (ketone and ester), the cyano carbon, and the carbons of the ethyl and methylene groups.
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Data Analysis: Integrate the ¹H NMR signals to confirm the proton ratios. Analyze the chemical shifts and coupling patterns to confirm the molecular structure.
Protocol 2: Infrared (IR) Spectroscopy
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Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).
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Acquisition: Obtain the IR spectrum over a range of 4000-400 cm⁻¹.
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Data Analysis: Look for characteristic absorption bands:
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~2250 cm⁻¹ (C≡N stretch)
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~1740 cm⁻¹ (C=O stretch, ester)
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~1720 cm⁻¹ (C=O stretch, ketone)
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~1200 cm⁻¹ (C-O stretch, ester)
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Protocol 3: Mass Spectrometry (MS)
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Technique: Use a technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Acquisition: Obtain the mass spectrum.
-
Data Analysis: Look for the molecular ion peak [M]+ or a protonated molecular ion peak [M+H]+ corresponding to the molecular weight of 155.15 g/mol . Analyze the fragmentation pattern to further confirm the structure.
Conclusion
Ethyl 4-cyano-2-oxobutanoate is a chemical intermediate of significant value, characterized by a rich and versatile reactivity profile. Its strategic importance in organic synthesis, particularly for the construction of complex heterocyclic systems, positions it as a key building block in modern drug discovery and development. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity is crucial for any scientist aiming to exploit its full potential in creating novel and impactful molecules.
References
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Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate . PubChem. [Link]
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Ethyl 2-(2-cyanoethyl)-3-oxobutanoate . PubChem. [Link]
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Ethyl 2-cyano-4-(2-methoxyphenyl)-2-[2-(2-methoxyphenyl)-2-oxoethyl]-4-oxobutanoate . PubChem. [Link]
-
Ethyl 2-cyano-4,4-diethoxybutyrate . PubChem. [Link]
- Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate.
- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
Key Chemical Intermediate: Ethyl 2-Cyano-4,4-dimethoxybutanoate Applications . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines.
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Ethyl 4-cyano-3-oxobutanoate . PubChem. [Link]
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BIOLOGICAL PREPARATION METHOD OF ETHYL (R)-4-CYANO-HYDROXYBUTANOATE . WIPO Patentscope. [Link]
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